Disodium phthalate

Catalog No.
S567372
CAS No.
15968-01-1
M.F
C8H6NaO4
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium phthalate

CAS Number

15968-01-1

Product Name

Disodium phthalate

IUPAC Name

disodium;phthalate

Molecular Formula

C8H6NaO4

Molecular Weight

189.12 g/mol

InChI

InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);

InChI Key

DFLCZDIXTAAMLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

disodium phthalate, phthalate, phthalic acid, phthalic acid, copper salt, phthalic acid, dipotassium salt, phthalic acid, disodium salt, phthalic acid, monobarium salt, phthalic acid, monocalcium salt, phthalic acid, monoiron (2+) salt, phthalic acid, monolead (2+) salt, phthalic acid, monopotassium salt, phthalic acid, monoruthenium salt, phthalic acid, monosodium salt, phthalic acid, potassium salt, phthalic acid, potassium, sodium salt, phthalic acid, sodium salt, potassium hydrogen phthalate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na]

Buffering Agent

Disodium phthalate serves as a versatile buffering agent for maintaining a stable pH in various biological and chemical experiments. Its effectiveness lies in its ability to neutralize small amounts of both acids and bases, thereby resisting significant pH changes within a specific range []. This property makes it suitable for applications like:

  • Enzyme Assays: Maintaining optimal pH conditions for enzymatic reactions is crucial for accurate results. Disodium phthalate buffers can be used in enzyme assays to ensure consistent and reliable enzyme activity.
  • Cell Culture: Culturing cells in vitro requires maintaining a specific pH range for optimal growth and function. Disodium phthalate buffers help create and maintain a suitable physiological environment for cells in culture media.

Chelating Agent

Disodium phthalate acts as a chelating agent, forming complexes with metal ions. This property proves beneficial in various research settings:

  • Water Treatment Research: Disodium phthalate can be used to remove unwanted metal ions from water samples during analysis. By chelating these ions, it prevents them from interfering with analytical techniques like atomic absorption spectroscopy.
  • Environmental Studies: Researching the interactions and behavior of metal ions in soil and water environments can benefit from the use of disodium phthalate as a chelating agent. It helps understand metal mobility and potential environmental impacts.

Disodium phthalate is a sodium salt of phthalic acid, represented by the chemical formula C8H4Na2O4\text{C}_8\text{H}_4\text{Na}_2\text{O}_4 and a molecular weight of approximately 189.12 g/mol. It typically appears as a white to nearly white crystalline powder. The compound is characterized by its centrosymmetric structure, where two sodium cations are ionically bonded to a central phthalate dianion, which consists of a benzene ring with two carboxylate groups positioned at opposing sites. This structure allows disodium phthalate to function effectively as a chelating agent, forming stable complexes with metal ions, making it valuable in various chemical and biological applications .

Disodium phthalate's primary mechanism of action in scientific research revolves around its chelating properties. The two carboxylate groups can bind to metal cations, forming stable complexes. This ability is utilized in various applications, including:

  • Water treatment: Disodium phthalate can remove hardness-causing metal ions like calcium and magnesium from water by chelation [].
  • Buffering: Disodium phthalate solutions can act as weak buffers due to the dissociation of the phthalate dianion [].
  • Analytical chemistry: Disodium phthalate is used as a primary standard in acid-base titrations because it reacts stoichiometrically with strong acids [].
  • Inhalation: Dust inhalation may cause irritation. Use proper ventilation when handling the powder form [].
  • Skin contact: Prolonged or repeated contact may cause skin irritation. Wear gloves when handling [].
  • Eye contact: May cause eye irritation. Wear safety glasses [].

  • Oxidation: Under specific conditions, disodium phthalate can be oxidized to form phthalic anhydride.
  • Reduction: It can undergo reduction to yield phthalic acid.
  • Substitution Reactions: The compound can also participate in substitution reactions where functional groups within the structure are replaced by other atoms or groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products from these reactions include phthalic anhydride and phthalic acid.

Disodium phthalate exhibits significant biological activity, particularly in its interaction with various biomolecules. It has been shown to induce oxidative stress through the generation of reactive oxygen species, leading to cellular damage such as DNA damage and lipid peroxidation. Additionally, it disrupts cellular functions and alters the expression of important antioxidant enzymes. Its biodegradation is facilitated by a variety of microorganisms under aerobic and anaerobic conditions, indicating its potential environmental impact.

Cellular Effects

The compound's ability to induce oxidative stress can result in multi-organ damage. Laboratory studies have indicated that prolonged exposure can lead to significant biochemical alterations over time. Notably, trends indicate a global decrease in human exposure to phthalates in several developed countries.

Disodium phthalate can be synthesized through the following methods:

  • Neutralization Reaction:
    • Phthalic acid is reacted with sodium hydroxide:
    C8H6O4+2NaOHNa2C8H4O4+2H2O\text{C}_8\text{H}_6\text{O}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{C}_8\text{H}_4\text{O}_4+2\text{H}_2\text{O}
  • Reaction with Phthalic Anhydride:
    • Phthalic anhydride is dissolved in water, followed by the addition of sodium hydroxide:
    • The mixture is heated at 80-90°C for several hours before cooling and filtering to obtain disodium phthalate.

Disodium phthalate serves multiple purposes across various fields:

  • Buffering Agent: It maintains stable pH levels in biological and chemical experiments.
  • Chelating Agent: Its ability to form complexes with metal ions makes it useful in research settings.
  • Primary Standard: Due to its high purity, it is employed as a primary standard for acid-base titrations .
  • Plasticizer Component: In some formulations, disodium phthalate may contribute to the plasticization of polymers .

Research has highlighted that disodium phthalate interacts with enzymes and proteins, influencing biochemical pathways. Its chelating properties allow it to bind metal cations effectively, which can alter the reactivity and stability of various biochemical systems. This interaction underscores its potential utility in both laboratory settings and industrial applications.

Disodium phthalate belongs to a larger family of compounds known as phthalates, which are esters derived from phthalic acid. Below is a comparison with some similar compounds:

Compound NameMolecular FormulaCAS NumberUnique Properties
Dimethyl phthalateC10H10O4\text{C}_10\text{H}_{10}\text{O}_4131-11-3Used as a plasticizer; potential endocrine disruptor
Diethyl phthalateC12H14O4\text{C}_{12}\text{H}_{14}\text{O}_484-66-2Commonly used in cosmetics; under health assessment
Di-n-butyl phthalateC16H22O4\text{C}_{16}\text{H}_{22}\text{O}_484-74-2Known for reproductive toxicity; widely used as a plasticizer
Di(2-ethylhexyl) phthalateC24H38O4\text{C}_{24}\text{H}_{38}\text{O}_4117-81-7Highly effective plasticizer; classified as toxic

Uniqueness of Disodium Phthalate

Disodium phthalate is unique due to its dual ionic nature and buffering capacity, which distinguishes it from other phthalates primarily used as plasticizers. Its specific role as both a chelating agent and buffering agent in biochemical contexts enhances its applicability in laboratory settings compared to other compounds within the same family .

Physical Description

DryPowder; Liquid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.01637795 g/mol

Monoisotopic Mass

189.01637795 g/mol

Heavy Atom Count

13

UNII

QB14YV193C

Related CAS

88-99-3 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 51 of 52 companies (only ~ 1.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

15968-01-1
10197-71-4

Wikipedia

Disodium phthalate

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Textiles, apparel, and leather manufacturing
1,2-Benzenedicarboxylic acid, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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